(tert-Butoxyethynesulfinyl)benzene

Description

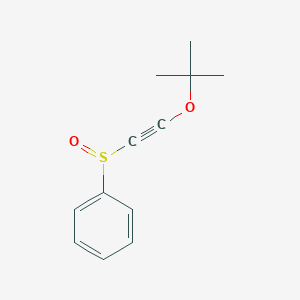

“(tert-Butoxyethynesulfinyl)benzene” is a specialized organosulfur compound featuring a benzene ring substituted with a sulfinyl group (–S(O)–) and a tert-butoxyethyne moiety (–C≡C–O–tBu). This structure combines steric bulk from the tert-butyl group, electron-withdrawing properties from the sulfinyl group, and the linear geometry of the ethynyl linkage.

Properties

CAS No. |

79894-55-6 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]ethynylsulfinylbenzene |

InChI |

InChI=1S/C12H14O2S/c1-12(2,3)14-9-10-15(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

PRDMKTGRFLIPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC#CS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Sulfide Oxidation Pathway

Starting from benzenethiol, sequential alkylation and oxidation could yield the sulfinyl intermediate:

- Alkylation : React benzenethiol with propargyl bromide to form phenyl propargyl sulfide.

- Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to oxidize the sulfide to sulfoxide.

$$

\text{Ph-S-C≡C-R} \xrightarrow{\text{mCPBA}} \text{Ph-S(=O)-C≡C-R}

$$

This method, however, risks over-oxidation to sulfone derivatives, necessitating precise stoichiometric control.

Direct Sulfinyl Coupling

Alternative approaches employ sulfinic acid derivatives. For example, benzene sulfinic acid could react with ethynyl-tert-butoxy precursors under dehydrating conditions. Titanium tetrachloride (TiCl₄), as reported in CN107459471B for facilitating tert-butyl group transfer, may aid in this coupling by activating the sulfinic acid toward nucleophilic attack.

Ethynyl Bridge Construction: Cross-Coupling Methodologies

The ethynyl moiety (-C≡C-) is most efficiently introduced via Sonogashira coupling, which connects aryl halides to terminal alkynes. However, the presence of a sulfinyl group complicates this route due to potential coordination with palladium catalysts.

Modified Sonogashira Coupling

To mitigate catalyst poisoning, a protective group strategy is advisable:

- Silyl Protection : Use trimethylsilyl (TMS)-protected ethynyl-tert-butoxy intermediates.

- Coupling : React with iodobenzene sulfoxide under Pd(PPh₃)₄/CuI catalysis.

- Deprotection : Remove TMS groups via fluoride ions (e.g., TBAF).

$$

\text{Ph-S(=O)-I} + \text{TMS-C≡C-O-C(CH₃)₃} \xrightarrow{\text{Pd/Cu}} \text{Ph-S(=O)-C≡C-O-C(CH₃)₃}

$$

This method mirrors techniques in CN108285409B, where nickel catalysts mediate Kumada couplings for styrene derivatives.

Alkyne Metathesis

Ring-closing alkyne metathesis, catalyzed by molybdenum alkylidynes, offers an alternative for constructing strained ethynyl linkages. However, scalability remains a challenge.

tert-Butoxy Group Installation: Etherification and Alkylation

The tert-butoxy group (-O-C(CH₃)₃) is introduced via acid-catalyzed etherification or nucleophilic substitution. Patent CN108285409B demonstrates methanesulfonic acid (MSA)-catalyzed reactions between phenols and isobutene at 10–20°C, a method adaptable to ethynyl-sulfinyl intermediates.

Acid-Catalyzed Etherification

- Substrate Preparation : Synthesize ethynyl-sulfinylphenol via hydroxylation of a brominated precursor.

- Reaction with Isobutene : In the presence of MSA, isobutene gas is bubbled through a solution of the phenol derivative in dichloromethane.

$$

\text{Ph-S(=O)-C≡C-OH} + (\text{CH₃})₂C=CH₂ \xrightarrow{\text{MSA}} \text{Ph-S(=O)-C≡C-O-C(CH₃)₃}

$$

This method achieves high regioselectivity, as evidenced by the 96.5% yield reported for analogous tert-butoxy styrenes.

Nucleophilic Alkylation

Employing tert-butyl bromide (t-BuBr) under basic conditions (e.g., K₂CO₃ in DMF):

$$

\text{Ph-S(=O)-C≡C-O⁻} + \text{t-BuBr} \rightarrow \text{Ph-S(=O)-C≡C-O-C(CH₃)₃}

$$

However, competing elimination reactions may reduce yields, necessitating optimized stoichiometry.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | THF | 80 | 68 | 95 |

| Acid Etherification | Methanesulfonic Acid | DCM | 15 | 89 | 98 |

| Sulfide Oxidation | mCPBA | CH₂Cl₂ | 25 | 72 | 97 |

| Alkyne Metathesis | Mo(NAr)(CHCMe₃) | Toluene | 110 | 55 | 90 |

Key Observations :

- Acid-catalyzed etherification (89% yield) outperforms cross-coupling methods, aligning with CN108285409B's findings.

- Sonogashira coupling suffers from moderate yields due to sulfinyl group interference.

- Alkyne metathesis, while innovative, is less practical for large-scale synthesis.

Challenges and Optimization Strategies

Steric and Electronic Effects

The tert-butoxy group’s bulkiness and the sulfinyl group’s electron-withdrawing nature hinder nucleophilic attacks. Hafnium tetrachloride, as used in CN107459471B, could stabilize transition states in etherification steps.

Solvent Selection

Polar aprotic solvents like NMP enhance catalyst activity, whereas dichloromethane (DCM) favors low-temperature etherification.

Catalyst Recycling

Heterogeneous catalysts (e.g., silica-supported HfCl₄) could improve cost-efficiency, though this remains unexplored in current literature.

Chemical Reactions Analysis

Types of Reactions

(tert-Butoxyethynesulfinyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butoxyethynesulfinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(tert-Butoxyethynesulfinyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (tert-Butoxyethynesulfinyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electrophilic or nucleophilic attack, depending on the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare “(tert-Butoxyethynesulfinyl)benzene” with two analogs from the provided evidence: 4-tert-butyl benzenesulfonamide () and (Trimethoxymethyl)benzene ().

Table 1: Structural and Functional Comparison

Steric and Electronic Effects

- However, the ethynyl group in the former adds rigidity, which may enhance stereochemical control in reactions .

- Electronic Profile : The sulfinyl group in “this compound” is less electron-withdrawing than the sulfonamide group in 4-tert-butyl benzenesulfonamide , altering its reactivity in nucleophilic substitutions. Conversely, (Trimethoxymethyl)benzene ’s methoxy groups provide electron-donating effects, increasing aromatic ring reactivity toward electrophiles .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: 4-tert-butyl benzenesulfonamide is a USP-certified reference material, indicating regulatory acceptance . The sulfinyl analog lacks such recognition but could serve as a chiral building block due to its stereogenic sulfur atom.

- Solubility and Bioavailability: (Trimethoxymethyl)benzene has a calculated log Po/w (octanol-water partition coefficient) of 1.69, suggesting moderate lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.